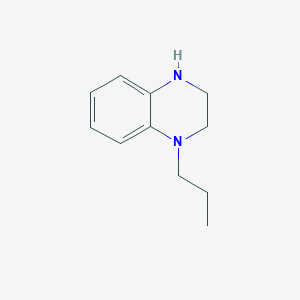
1-Propyl-1,2,3,4-tetrahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propyl-1,2,3,4-tetrahydroquinoxaline is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
1-Propyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through various chemical pathways that involve the reduction of quinoxaline derivatives. The synthesis typically employs methods such as domino reactions and cyclization techniques that yield high purity and yield rates.
Key Synthesis Methods:
- Reduction of Quinoxaline: Utilizing reducing agents to convert quinoxaline into tetrahydroquinoxaline derivatives.
- Cyclization Reactions: Employing acid-catalyzed or metal-promoted cyclization to achieve the desired tetrahydroquinoxaline structure .
Pharmacological Applications
The pharmacological potential of this compound has been explored in various studies, highlighting its role as a therapeutic agent.
Neuroprotective Effects
Research indicates that tetrahydroquinoxalines exhibit neuroprotective properties. Compounds in this class have been evaluated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. For instance, certain derivatives have shown promise in reversing hyperalgesia in neuropathic pain models .
Antimicrobial Activity
Tetrahydroquinoxalines have demonstrated antimicrobial properties against various pathogens. They are being investigated for their efficacy as bactericides and fungicides, indicating potential applications in treating infections .
Anti-inflammatory Properties
Some studies have suggested that these compounds may possess anti-inflammatory effects, making them candidates for treating conditions characterized by inflammation .
Neuroprotective Studies
A study focused on the synthesis of nNOS inhibitors derived from tetrahydroquinoxalines reported significant efficacy in preclinical models for treating neuropathic pain. The compound tested showed a marked reduction in pain response at doses as low as 30 mg/kg .
Antimicrobial Testing
Another investigation assessed the antibacterial and antifungal activities of synthesized tetrahydroquinoline derivatives. The results indicated that several compounds displayed potent activity against both Gram-positive and Gram-negative bacteria as well as various fungi .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
特性
CAS番号 |
103639-83-4 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC名 |
4-propyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3 |
InChIキー |
TXAWJRGNIKQFAZ-UHFFFAOYSA-N |
SMILES |
CCCN1CCNC2=CC=CC=C21 |
正規SMILES |
CCCN1CCNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















